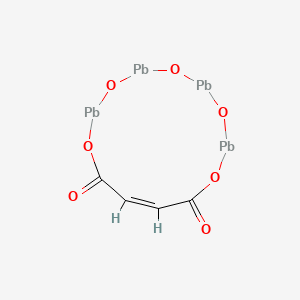

(Maleato)trioxotetralead

Beschreibung

Eigenschaften

IUPAC Name |

(11Z)-1,3,5,7,9-pentaoxa-2λ2,4λ2,6λ2,8λ2-tetraplumbacyclotridec-11-ene-10,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.3O.4Pb/c5-3(6)1-2-4(7)8;;;;;;;/h1-2H,(H,5,6)(H,7,8);;;;;;;/q;;;;;;2*+1/p-2/b2-1-;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCPCGITVCYKNU-CRJLSQNGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)O[Pb]O[Pb]O[Pb]O[Pb]OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1=C\C(=O)O[Pb]O[Pb]O[Pb]O[Pb]OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O7Pb4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014750 | |

| Record name | (Maleato)trioxotetralead | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

9.9e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12275-07-9 | |

| Record name | (Maleato)trioxotetralead | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012275079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead, [.mu.4-[(2Z)-2-butenedioato(2-)-.kappa.O1:.kappa.O1':.kappa.O4:.kappa.O4']]-.mu.-oxodioxotetra- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Maleato)trioxotetralead | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (maleato)trioxotetralead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Maleato Trioxotetralead

Precursor Selection and Stoichiometric Considerations in Tetranuclear Lead Oxo Core Formation

The formation of the characteristic tetranuclear lead oxo core, [Pb₄Oₓ], is a critical step in the synthesis of (Maleato)trioxotetralead. The selection of appropriate lead precursors and the stoichiometry of the reactants are paramount in directing the assembly of this cluster.

Lead(II) salts with easily displaceable anions, such as lead(II) acetate (B1210297) (Pb(CH₃COO)₂), lead(II) nitrate (B79036) (Pb(NO₃)₂), or lead(II) oxide (PbO), are commonly employed as precursors. The choice of the lead source can influence the reaction kinetics and the nature of the intermediate species in solution. For instance, lead acetate can also act as a source of acetate ions, which can compete with the maleate (B1232345) ligand during the coordination process.

The maleate ligand is introduced as maleic acid or one of its salts. The stoichiometry between the lead salt and maleic acid is a crucial parameter. A key example is the synthesis of tribasic lead maleate hemihydrate, Pb₄O₃·0.5H₂O, a compound structurally related to (Maleato)trioxotetralead. nih.gov In this synthesis, the reaction of lead(II) oxide with maleic acid in a specific molar ratio is essential for the formation of the [Pb₄O₃] core linked by maleate ligands. nih.gov The oxo groups in the core are typically derived from the hydrolysis of water molecules present in the reaction medium or from the lead oxide precursor itself.

The general reaction for the formation of a lead-oxo-carboxylate cluster can be represented as:

4Pb²⁺ + C₄H₄O₄ + 3H₂O → [Pb₄(μ₃-O)₃(C₄H₂O₄)] + 6H⁺

This equation highlights the importance of pH, as the reaction produces protons, and controlling the pH can be crucial for the successful isolation of the desired product. The presence of a base may be required to neutralize the acid formed and drive the reaction towards the formation of the cluster.

Table 1: Representative Precursors and Stoichiometric Ratios for Lead-Oxo-Carboxylate Synthesis

| Lead Precursor | Carboxylate Source | Typical Molar Ratio (Pb:Ligand) | Solvent System | Reference |

| Lead(II) oxide (PbO) | Maleic Acid | 4:1 | Water/Organic Co-solvent | nih.gov |

| Lead(II) acetate | 1,3-Cyclohexanedicarboxylic acid | 1:1 | Water | acs.org |

| Lead(II) nitrate | Pyridine-2,6-dicarboxylic acid | 1:1 | Water | researchgate.net |

| Lead(II) chloride | 4-(1,2,4-triazol-4-yl)phenylarsonic acid | 2:1 | Water | tandfonline.com |

Hydrothermal and Solvothermal Synthesis Approaches to (Maleato)trioxotetralead Architectures

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline coordination polymers, including lead-based structures. These methods involve carrying out the reaction in a sealed vessel (an autoclave) at elevated temperatures and pressures. eeer.orgossila.comukessays.com

In a typical hydrothermal synthesis of a lead-carboxylate polymer, the lead salt and maleic acid would be dissolved or suspended in water, sealed in a Teflon-lined autoclave, and heated to a temperature between 100 and 200 °C for a period of several hours to days. researchgate.netnih.gov The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the product. The use of water as a solvent is advantageous due to its low cost, low toxicity, and its role in the hydrolysis reactions that form the oxo bridges in the cluster. nih.gov

Solvothermal synthesis is a similar technique, but it employs an organic solvent or a mixture of solvents instead of water. researchgate.netznaturforsch.com The choice of solvent can significantly influence the resulting structure. Solvents like dimethylformamide (DMF), diethylformamide (DEF), acetonitrile, or alcohols can act as templates or coordinating species, leading to different crystal packing and even different coordination geometries around the lead centers. mdpi.comresearchgate.net For the synthesis of (Maleato)trioxotetralead, a mixed-solvent system could be employed to fine-tune the solubility of the precursors and the stability of the resulting framework.

Table 2: Typical Parameters for Hydrothermal/Solvothermal Synthesis of Lead Coordination Polymers

| Parameter | Typical Range | Influence on Product |

| Temperature (°C) | 100 - 200 | Affects crystallinity, phase purity, and crystal size. |

| Time (hours) | 12 - 72 | Influences crystal growth and can lead to phase transformations. |

| pH | 3 - 8 | Critical for the deprotonation of the carboxylic acid and formation of oxo bridges. |

| Solvent | Water, DMF, Ethanol, Mixed Solvents | Affects solubility, coordination, and can act as a template. |

| Precursor Concentration | 0.01 - 0.5 M | Can influence nucleation and crystal growth rates. |

Solid-State Reaction Techniques for the Formation of (Maleato)trioxotetralead

Solid-state reactions, or mechanochemical synthesis, offer an alternative, solvent-free route for the preparation of coordination polymers. This method involves the direct grinding of the solid reactants, often with a small amount of a liquid to facilitate the reaction (liquid-assisted grinding). The mechanical energy provided by grinding can induce chemical reactions and phase transformations at room temperature.

For the synthesis of (Maleato)trioxotetralead, solid lead oxide or a lead salt could be ground together with maleic acid in a mortar and pestle or a ball mill. The absence of a bulk solvent can lead to the formation of unique phases that are not accessible through solution-based methods. This technique is also considered a green chemistry approach due to the reduction or elimination of solvent waste.

While less common for the synthesis of single crystals, solid-state methods can be effective for producing polycrystalline powders of the target compound. The resulting product can then be characterized by techniques such as powder X-ray diffraction (PXRD).

Mechanistic Studies of Crystallization and Growth Processes in (Maleato)trioxotetralead Elaboration

The crystallization of (Maleato)trioxotetralead from solution is a complex process involving several stages: nucleation, growth, and potentially, phase transformation. Understanding these mechanisms is key to controlling the size, morphology, and purity of the final product.

The formation of the [Pb₄O₃]²⁺ core is likely a key step in the nucleation process. In solution, lead ions will coordinate with water molecules and maleate anions. Under appropriate conditions of temperature and pH, hydrolysis and condensation reactions will lead to the formation of oxo-bridged lead clusters. These clusters then act as secondary building units (SBUs) that assemble with the maleate linkers to form the crystal lattice. mdpi.com

The growth of the crystals occurs through the addition of these SBUs or individual ions to the crystal surface. The rate of crystal growth can be influenced by factors such as supersaturation, temperature, and the presence of additives or impurities. In situ monitoring techniques, such as dynamic light scattering or turbidity measurements, could potentially be used to study the nucleation and growth kinetics of (Maleato)trioxotetralead. The study of lead carboxylate crystallization has shown that locally ordered structures can exist even in the liquid phase, which can then aggregate to form crystalline nuclei. rsc.orgrsc.org

Influence of Reaction Parameters on Product Selectivity and Phase Purity of (Maleato)trioxotetralead

The synthesis of (Maleato)trioxotetralead is highly sensitive to a range of reaction parameters that can affect the selectivity for the desired product and its phase purity. researchgate.net

pH: The pH of the reaction mixture is one of the most critical parameters. It controls the deprotonation state of maleic acid, which in turn affects its coordination to the lead centers. The formation of the oxo bridges is also a pH-dependent hydrolysis process. Careful control of the initial pH and its evolution during the reaction is therefore essential.

Temperature: The reaction temperature influences the kinetics of the reaction and the solubility of the reactants and products. In hydrothermal/solvothermal synthesis, temperature can determine which crystalline phase is thermodynamically or kinetically favored.

Reactant Concentration: The initial concentrations of the lead salt and maleic acid can affect the rate of nucleation and crystal growth. High concentrations may lead to rapid precipitation and the formation of amorphous or poorly crystalline materials, while lower concentrations may favor the growth of larger, higher-quality crystals.

Solvent Composition: As discussed in the solvothermal section, the nature of the solvent can have a profound impact on the structure of the final product. The polarity, viscosity, and coordinating ability of the solvent all play a role in the self-assembly process. mdpi.com

Additives and Modulators: The addition of other species, such as structure-directing agents or modulators (e.g., other carboxylates or amines), can be used to control the crystal growth and morphology. These molecules can compete with the primary ligand for coordination sites, thereby influencing the nucleation and growth processes. ossila.com

Table 3: Summary of Influential Reaction Parameters and Their Effects

| Parameter | Effect on Selectivity and Purity |

| pH | Determines ligand deprotonation and oxo-bridge formation; crucial for phase selectivity. |

| Temperature | Influences reaction kinetics, solubility, and can favor specific crystalline phases. |

| Concentration | Affects nucleation rate, crystal size, and crystallinity. |

| Solvent | Can act as a template, altering the crystal structure and coordination environment. |

| Additives | Can modulate crystal growth, size, and morphology. |

Advanced Structural Analysis and Coordination Environment Elucidation in Maleato Trioxotetralead

Single-Crystal X-ray Diffraction Methodologies for Complex Metal-Oxo Carboxylate Frameworks

Research has shown that tribasic lead maleate (B1232345) crystallizes in a monoclinic system. researchgate.net One study on lead maleate crystals grown by a gel diffusion method confirmed the crystal system to be monoclinic with a P21/c space group. crystallography.net The structure is described as a two-dimensional polymeric framework stabilized by intermolecular hydrogen bonding. crystallography.net X-ray diffraction studies reveal that this compound forms infinite slabs along the c-axis, constructed from edge-sharing lead tetrahedra. researchgate.net

The coordination environment of the lead ions is a key feature revealed by SC-XRD. In the hemihydrate structure of tribasic lead maleate, each lead ion is coordinated by six oxygen atoms. researchgate.net Four of these oxygen atoms originate from the maleate ligands, which act as tetradentate linkers, and the remaining two are from water molecules. researchgate.net This coordination arrangement is fundamental to the stability and reactivity of the compound. researchgate.net

The difficulty in obtaining single crystals of many lead carboxylates, often due to solubility issues, has historically limited the availability of their crystal structures. uva.nl However, for compounds like lead nonanoate, SC-XRD has been successfully applied, providing a basis for comparison with other lead carboxylates. uva.nl

Interactive Table: Crystallographic Data for Tribasic Lead Maleate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.netcrystallography.net |

| Space Group | P2₁/c | researchgate.netcrystallography.net |

| a | 10.23 Å | researchgate.net |

| b | Value not available in search results | |

| c | Value not available in search results | |

| β | Value not available in search results | |

| Coordination Number of Pb | 6 | researchgate.net |

| Coordinating Atoms | 4 x Oxygen (maleate), 2 x Oxygen (water) | researchgate.net |

Polycrystalline X-ray Diffraction Applications in Phase Identification and Structural Confirmation of (Maleato)trioxotetralead)

Polycrystalline X-ray diffraction (PXRD) is a powerful and accessible technique for the phase identification and structural confirmation of crystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on powdered samples, making it ideal for routine analysis and for materials that are difficult to crystallize.

In the context of (Maleato)trioxotetralead, PXRD is instrumental in confirming the synthesis of the correct crystalline phase. By comparing the experimental diffraction pattern with a reference pattern from a database or a pattern calculated from single-crystal data, one can verify the identity and purity of the synthesized material. For instance, the formation of nano-sized lead oxide particles from the calcination of a lead(II) coordination polymer precursor was confirmed by comparing the XRD pattern of the product with the Joint Committee on Powder Diffraction Standards (JCPDS) database. researchgate.net This demonstrates the utility of PXRD in monitoring solid-state transformations.

Furthermore, PXRD is crucial for studying the formation of lead carboxylates in various matrices, such as in oil paintings where they can form as degradation products. researchgate.net The technique can help in identifying the specific lead soap species formed. researchgate.net Although detailed Rietveld refinement of PXRD data for (Maleato)trioxotetralead is not extensively reported in the provided search results, this method could be employed to refine the crystal structure and obtain lattice parameters when single crystals are unavailable.

Application of Vibrational Spectroscopic Techniques (Raman/FT-IR) for Investigating Ligand Conformation and Metal-Oxygen Bonding

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FT-IR) spectroscopy, provides detailed information about the functional groups, ligand conformation, and metal-ligand bonding within a compound. These techniques are particularly sensitive to the local chemical environment.

For (Maleato)trioxotetralead, FT-IR spectroscopy has been utilized to confirm the presence of various functional groups and to probe the coordination of the maleate ligand to the lead centers. crystallography.net A key diagnostic feature in the IR spectrum of lead maleate is the band corresponding to the Pb-O stretching vibration, which has been identified at 461 cm⁻¹. crystallography.net The presence and position of this band unambiguously indicate the formation of lead-oxygen bonds. researchgate.net

The analysis of the carboxylate (COO⁻) stretching frequencies in the FT-IR spectrum provides insight into the coordination mode of the maleate ligand. The separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can help distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. In a study of lead hexanoate (B1226103) and other lead carboxylates, IR spectroscopy, in conjunction with NMR, was used to suggest different packing motifs for short-chain and long-chain lead carboxylates. uva.nl

Raman spectroscopy, while not as commonly reported for this specific compound in the search results, is a complementary technique that is particularly sensitive to symmetric vibrations and can provide additional information on the Pb-O framework and the C=C bond of the maleate ligand. In studies of related Pb-oxo interactions in other materials, Raman spectroscopy has been shown to be sensitive to changes in the metal-oxygen bond strength, with stronger interactions leading to shifts in the corresponding vibrational frequencies. sandia.gov

Table: Characteristic FT-IR Bands for Lead Maleate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 461 | Pb-O stretch | crystallography.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Probing of Lead Coordination Environments and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local coordination environment and dynamic processes in the solid state. For lead-containing compounds, ²⁰⁷Pb NMR is particularly informative due to the wide chemical shift range of the ²⁰⁷Pb nucleus, which is highly sensitive to changes in the lead coordination sphere.

Solid-state NMR studies on a series of lead(II) carboxylates have demonstrated the utility of combining ¹³C and ²⁰⁷Pb NMR to distinguish between different coordination geometries. uva.nl The lone pair of electrons in Pb(II) can be stereochemically active, leading to a "hemidirected" coordination geometry, or inactive, resulting in a "holodirected" structure. These different geometries give rise to distinct NMR parameters. uva.nl The consistency of ¹³C and ²⁰⁷Pb NMR data allowed for the classification of lead carboxylates into two groups with different packing motifs. uva.nl

While specific NMR data for (Maleato)trioxotetralead were not found in the search results, the methodologies applied to other lead carboxylates are directly applicable. ¹³C NMR can probe the conformation of the maleate ligand upon coordination, while ²⁰⁷Pb NMR can directly interrogate the lead centers, providing insights into the number of crystallographically distinct lead sites and their coordination environments. The study of lead carboxylates in organic solvents has also employed ¹H and ¹³C NMR to understand the formation of aggregates in solution. nih.gov

Electron Microscopy and Surface Topography Investigations of (Maleato)trioxotetralead) Architectures

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology, particle size, and surface features of materials at the micro- and nanoscale. These techniques, often coupled with Energy Dispersive X-ray Spectroscopy (EDS) for elemental analysis, can provide a visual understanding of the material's architecture.

While specific electron microscopy studies on (Maleato)trioxotetralead are not detailed in the provided search results, the application of these techniques to related lead carboxylates and metal-oxo clusters highlights their importance. For instance, SEM has been used to study the surface topography of paint layers containing lead carboxylates. scielo.br These studies revealed that the formation of lead soaps can alter the surface from a granular to a smoother, more homogenous appearance. scielo.br In the study of lead-doped titanium-oxo clusters, SEM was used to image cross-sections of solar cells incorporating these materials. researchgate.net

Atomic Force Microscopy (AFM) is another powerful technique for investigating surface topography with nanoscale resolution. mdpi.com Studies on metal-organic frameworks (MOFs), which are structurally analogous to the title compound, have utilized in-situ AFM to monitor the degradation and surface erosion of the crystals in real-time. mdpi.com These studies show how surface defects can influence the degradation mechanism and how the surface morphology changes in different environments. mdpi.com AFM can also be used to study crystal growth mechanisms in these types of materials. rsc.org Given the polymeric nature of (Maleato)trioxotetralead, these techniques would be highly valuable in understanding its crystal growth, morphology, and surface properties.

X-ray Absorption Spectroscopy (XAS) for Unraveling Local Coordination Geometry and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local coordination geometry and oxidation state of an absorbing atom. It is particularly useful for studying materials that are amorphous or have complex crystalline structures. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on the number, type, and distance of neighboring atoms.

There are no specific XAS studies on (Maleato)trioxotetralead in the provided search results. However, the application of XAS to other metal-oxo systems demonstrates its potential for elucidating the structure of this compound. For example, XAS has been used to characterize iron(V)-oxo-carboxylato species. scielo.org.mx In a study on Pb-oxo interactions in uranyl hybrid materials, XAS, in conjunction with computational methods, was used to understand the nature of the bonding between lead and oxygen atoms. sandia.gov

For (Maleato)trioxotetralead, XAS could be employed to confirm the +2 oxidation state of the lead atoms and to provide precise details about the Pb-O bond distances and coordination numbers in the lead-oxo framework. This would be especially valuable for complementing diffraction data and for studying non-crystalline or poorly ordered samples.

Computational and Theoretical Frameworks for Maleato Trioxotetralead

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of many-body systems, offering a balance between computational cost and accuracy. nih.govrasayanjournal.co.in For (Maleato)trioxotetralead, DFT calculations would be instrumental in optimizing the geometry of its crystal structure to find the lowest energy arrangement of atoms. This allows for the precise determination of key structural parameters.

Detailed Research Findings: By applying DFT, one could compute bond lengths, bond angles, and torsion angles, and compare them with experimental data from X-ray diffraction to validate the computational model. nih.govijert.org Beyond structural parameters, DFT elucidates the electronic properties. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for determining the electronic band gap, which is a key indicator of the material's potential as a semiconductor. rasayanjournal.co.inbohrium.com

Furthermore, Natural Bond Orbital (NBO) analysis and Mulliken population analysis, often performed post-DFT calculation, can reveal the charge distribution across the molecule. rasayanjournal.co.in This would quantify the ionic and covalent character of the lead-oxygen bonds and the charge transfer between the lead centers and the maleate (B1232345) ligand. Such analyses on similar lead(II) complexes with organic ligands have been crucial in understanding their bonding nature. nih.govrasayanjournal.co.inresearchgate.net

Interactive Data Table: Illustrative DFT-Calculated Structural Parameters for (Maleato)trioxotetralead Note: The following data are hypothetical examples based on typical values for lead(II) carboxylate complexes and are intended for illustrative purposes.

| Parameter | Atom Pair/Group | Calculated Value | Experimental Range (Analogues) |

| Bond Length | Pb-O (carboxylate) | 2.45 Å | 2.3 - 2.8 Å |

| Pb-O (oxide) | 2.30 Å | 2.2 - 2.5 Å | |

| C=C (maleate) | 1.35 Å | 1.3 - 1.4 Å | |

| C-O | 1.26 Å | 1.2 - 1.3 Å | |

| Bond Angle | O-Pb-O | 85.5° | 70° - 100° |

| Pb-O-Pb | 115.0° | 110° - 120° |

Interactive Data Table: Illustrative Electronic Properties from DFT Calculations Note: The following data are hypothetical examples for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to ionization potential |

| LUMO Energy | -2.5 eV | Relates to electron affinity |

| HOMO-LUMO Gap | 3.7 eV | Indicates semiconductor properties |

| Mulliken Charge on Pb | +1.5 e | Shows degree of ionic character |

| Mulliken Charge on O | -1.1 e | Shows charge localization |

Molecular Dynamics Simulations for Understanding Lattice Dynamics and Thermal Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.netmdpi.com This approach is essential for understanding the dynamic behavior of the crystal lattice of (Maleato)trioxotetralead, including its vibrational properties and response to temperature changes. researchgate.net

Detailed Research Findings: By simulating the atomic trajectories, MD can be used to calculate the phonon density of states, which describes the distribution of vibrational modes in the lattice. nih.gov This information is fundamental for understanding heat capacity and thermal conductivity. MD simulations are particularly well-suited for studying systems at finite temperatures, capturing anharmonic effects that are missed by static lattice calculations. Current time information in Bangalore, IN.

For a complex coordination polymer like (Maleato)trioxotetralead, MD could predict its thermal stability, coefficient of thermal expansion, and the mean square displacement of atoms as a function of temperature. Such simulations have been applied to other coordination polymers to understand their mechanical stability and flexibility. nih.govchemrevlett.com

Interactive Data Table: Hypothetical Thermal Properties of (Maleato)trioxotetralead from MD Simulations Note: The following data are hypothetical and serve as examples of properties that could be derived from MD simulations.

| Property | Predicted Value | Description |

| Debye Temperature | ~250 K | Temperature above which all phonon modes are active |

| Thermal Conductivity | Low (~1.5 W/m·K) | Typical for complex, layered crystal structures |

| Linear Thermal Expansion | Anisotropic | Different expansion rates along crystal axes |

| Decomposition Temperature | > 300 °C | Temperature at which the organic ligand begins to degrade |

Quantum Chemical Approaches to Metal-Ligand Orbital Interactions and Charge Distribution

Quantum chemical methods provide deep insights into the nature of chemical bonds by analyzing the interactions between atomic or molecular orbitals. mdpi.com For (Maleato)trioxotetralead, these approaches are critical for understanding the specific interactions between the lead(II) metal centers and the maleate and oxide ligands, particularly the role of the 6s² lone pair. mdpi.com

Detailed Research Findings: Methods like Natural Bond Orbital (NBO) analysis can be used to investigate donor-acceptor interactions between the filled orbitals of the oxygen ligands and the empty orbitals of the lead atoms. This provides a quantitative measure of charge transfer and the covalency of the Pb-O bonds. mdpi.com Analysis of the electron localization function (ELF) can spatially map the regions of high electron density, visually confirming the location and stereochemical activity of the lead lone pair, which is known to create hemidirected coordination geometries. nih.govmdpi.com

In lead(II) complexes, the valence 6s and 6p orbitals are primarily involved in bonding, and quantum chemical calculations can determine their percentage contribution to the molecular orbitals of the complex. mdpi.com This is crucial for explaining the observed distorted coordination polyhedra.

Interactive Data Table: Illustrative NBO Analysis of Pb-O Bond in (Maleato)trioxotetralead Note: This table presents hypothetical data to illustrate the output of an NBO analysis.

| Donor NBO (Ligand) | Acceptor NBO (Metal) | Second-Order Perturbation Energy E(2) (kcal/mol) |

| Lone Pair (O) | LP* (Pb) | 15.2 |

| Lone Pair (O) | RY* (Pb) | 5.8 |

Theoretical Prediction of Hypothetical Structural Polymorphs and Isomers of (Maleato)trioxotetralead

Polymorphism, the ability of a solid material to exist in multiple crystal structures, is common in coordination polymers and lead compounds like PbO (which exists as litharge and massicot). wikipedia.orgresearchgate.netnih.gov Computational methods can be used to predict the existence of hypothetical polymorphs of (Maleato)trioxotetralead.

Detailed Research Findings: Crystal Structure Prediction (CSP) is a computational technique that generates a multitude of possible crystal packing arrangements based on the molecular structure. osti.gov The relative stability of these generated structures is then evaluated by calculating their lattice energies using force fields or quantum mechanical methods. This process can identify potentially stable, yet undiscovered, polymorphs. For lead coordination polymers, subtle changes in synthesis conditions can lead to different polymorphic forms, making theoretical prediction a valuable tool to guide experimental efforts. researchgate.netacs.org

Interactive Data Table: Hypothetical Predicted Polymorphs of (Maleato)trioxotetralead Note: This table is a hypothetical representation of CSP results.

| Polymorph ID | Crystal System | Space Group | Relative Energy (kJ/mol) | Predicted Density (g/cm³) |

| Form I (Known) | Monoclinic | P2₁/c | 0.0 | 5.85 |

| Form II | Orthorhombic | Pnma | +2.5 | 5.79 |

| Form III | Triclinic | P-1 | +4.1 | 5.91 |

Computational Insights into the Energetics of Formation and Transformation Pathways

Computational chemistry provides essential insights into the thermodynamics that govern the formation and decomposition of materials. mpie.de For (Maleato)trioxotetralead, these methods can be used to calculate the energetics of its synthesis and potential transformation pathways.

Detailed Research Findings: The enthalpy of formation can be calculated by computing the total energies of the product ((Maleato)trioxotetralead) and the reactants (e.g., PbO and maleic acid or anhydride) using DFT. umbc.eduacs.org This determines the thermodynamic stability of the compound with respect to its precursors.

Furthermore, computational methods can model the transformation pathways, such as thermal decomposition. By identifying transition states and calculating activation barriers, it is possible to predict the mechanism and temperature at which the compound might decompose into simpler substances like lead oxides. researchgate.net These studies are vital for understanding the material's stability and potential applications.

Interactive Data Table: Hypothetical Energetics of a Formation Pathway for (Maleato)trioxotetralead Note: The following reaction and values are hypothetical for illustrative purposes.

| Reaction Pathway | Reactants | Products | Calculated ΔH (kJ/mol) |

| Formation | 4 PbO + C₄H₂O₃ (Maleic Anhydride) | C₄H₂O₇Pb₄ | -150 |

| Decomposition | C₄H₂O₇Pb₄ | 4 PbO + [C₄H₂O₃] | +150 |

Applications of Maleato Trioxotetralead in Advanced Materials Science and Catalysis

Role as a Precursor in the Synthesis of Functional Lead-Based Oxides and Mixed-Metal Systems

(Maleato)trioxotetralead can serve as a valuable precursor for the controlled synthesis of lead-based oxides and more complex mixed-metal systems. The organic maleate (B1232345) component can be removed through thermal decomposition, yielding lead oxide nanoparticles with potentially high surface areas and controlled morphologies.

Research into the combustion synthesis of lead(II) oxide (PbO) from lead carboxylate precursors, such as lead citrate, has demonstrated the viability of this approach. In these studies, lead citrate, derived from leaching processes of battery paste, was calcined at relatively low temperatures (around 350 °C) to produce nanostructured PbO. researchgate.net The resulting oxides, a mixture of α-PbO and β-PbO with particle sizes in the 100-200 nm range, are suitable for applications such as the production of new battery pastes. researchgate.net This methodology suggests that (Maleato)trioxotetralead could similarly be used as a precursor, with the maleate ligand influencing the decomposition process and the final properties of the lead oxide product. The thermal decomposition of lead dioxide (PbO₂) has been shown to form fine particles of α-PbO at temperatures around 580°C. researchgate.net

Furthermore, lead carboxylates are instrumental in the solution-based synthesis of mixed-metal oxides, such as lead titanates and zirconates, which are known for their perovskite structures and important dielectric and piezoelectric properties. Studies have shown that lead carboxylates, like lead 2-ethylhexanoate, react with titanium or zirconium alkoxides to form single-source non-oxo Pb-Ti and Pb-Zr carboxylatoalkoxide precursors. rsc.orgpsu.edu These precursors can then be converted into the desired mixed-metal oxides through controlled hydrolysis and thermal treatment. rsc.orgpsu.edu The use of (Maleato)trioxotetralead as a precursor in such systems could offer advantages in controlling the stoichiometry and homogeneity of the final mixed-metal oxide material.

Table 1: Synthesis of Lead-Based Oxides from Carboxylate Precursors

| Precursor | Synthesis Method | Product | Product Characteristics | Reference |

| Lead Citrate | Combustion | Lead(II) Oxide (α-PbO, β-PbO) | 100-200 nm particle size | researchgate.net |

| Lead 2-ethylhexanoate | Reaction with Ti/Zr isopropoxides | Pb-Ti/Pb-Zr carboxylatoalkoxides | Precursors for perovskites | rsc.orgpsu.edu |

| Lead Dioxide | Thermal Decomposition | α-PbO | Fine dispersed particles (<100 nm) | researchgate.net |

Integration into Composite Materials for Specialized Technological Functionalities

The incorporation of (Maleato)trioxotetralead into polymer matrices can lead to the development of composite materials with specialized properties. The lead component can impart functionalities such as radiation shielding, while the maleate group can enhance interaction and compatibility with the polymer matrix.

One area of interest is the development of lead-free, flexible, and lightweight radiation shielding materials. Polymer composites containing high atomic number additives are being explored for this purpose. mdpi.com For instance, epoxy-lead(II) oxide (PbO) composites have been investigated for their gamma-ray attenuation properties. nsps.org.ng The dispersion of micro-sized PbO particles into a polymer matrix has been shown to increase the linear attenuation coefficient with increasing filler concentration. nsps.org.ng The integration of (Maleato)trioxotetralead into such composites could offer a route to create effective radiation shielding materials, where the organic component may improve the dispersion of the lead-based filler within the polymer.

Table 2: Properties of Lead-Containing Polymer Composites

| Composite Material | Filler | Polymer Matrix | Key Property/Application | Reference |

| Epoxy-PbO Composite | Lead(II) Oxide | Epoxy | Gamma-ray attenuation (radiation shielding) | nsps.org.ng |

| Maleate/PAN Nanocomposite | Maleate nanoparticles | Polyacrylonitrile (PAN) | Adsorption of lead ions | researchgate.net |

| Silicone-based composites | Tin, cerium oxide, tungsten oxide, bismuth | Silicone | Lead-equivalent X-ray shielding | mdpi.com |

Heterogeneous Catalysis Involving Lead Oxo-Carboxylate Frameworks

Lead compounds have found applications in catalysis, although their use is not as widespread as other transition metals. Lead(IV) compounds, in particular, are known for their effectiveness in oxidative synthetic transformations, driven by the favorable Pb(IV)-Pb(II) redox couple. rsc.org The presence of carboxylate ligands can facilitate ligand exchange, influencing the catalytic cycle. rsc.org

Conversely, lead compounds can also act as catalyst poisons. For instance, lead can deactivate the platinum, palladium, and rhodium catalysts used in automotive catalytic converters by reacting with the active sites on the catalyst surface. libretexts.orgchemguide.co.uk This poisoning effect is also observed in other heterogeneous catalytic systems, where lead compounds can form a monolayer on the catalyst surface, blocking active sites. rsc.org Understanding these interactions is crucial for designing robust catalytic systems that can operate in the presence of lead or for intentionally using lead compounds to modify catalyst selectivity, as seen in the Lindlar catalyst where lead is used to poison a palladium catalyst for the selective hydrogenation of alkynes. lianerossi.org

Table 3: Examples of Lead in Catalysis

| Catalytic System | Role of Lead | Reaction | Reference |

| Lead(IV) trifluoroacetate (B77799) | Catalyst | Electrocatalytic oxyesterification of alkanes and benzene | acs.org |

| Palladium on calcium carbonate | Poison | Selective hydrogenation of alkynes (Lindlar catalyst) | lianerossi.org |

| Platinum, Palladium, Rhodium | Poison | Oxidation of CO and unburned hydrocarbons in car exhausts | libretexts.orgchemguide.co.uk |

| Transition metal oxides | Poison | Heterogeneous oxidation reactions | rsc.org |

Surface Chemistry and Adsorption Phenomena on (Maleato)trioxotetralead Surfaces

The surface chemistry of (Maleato)trioxotetralead is expected to be complex, governed by the interplay of the lead-oxo core and the maleate ligands. The surface properties will dictate how the material interacts with its environment, which is critical for applications in catalysis and adsorption.

Studies on the surface chemistry of lead-containing nanocrystals, such as lead halide perovskites and lead chalcogenides, provide insights into the nature of ligand binding and surface passivation. iastate.edunih.govnanoge.orgrsc.org The surface of these materials is dynamic, with ligands binding and unbinding, which affects their stability and properties. iastate.edunanoge.org For (Maleato)trioxotetralead, the maleate ligands are expected to play a crucial role in stabilizing the structure and influencing surface interactions. The carboxylate groups of the maleate can coordinate to the lead centers on the surface, while the carbon backbone of the maleate can interact with other molecules.

Adsorption phenomena on the surface of (Maleato)trioxotetralead would be influenced by factors such as the surface area, pore size distribution, and the chemical nature of the surface. scielo.br The presence of both metallic (lead) and organic (maleate) components could allow for different types of adsorption interactions. For instance, the lead sites could act as Lewis acid centers, interacting with electron-donating species, while the organic part could interact through weaker van der Waals forces or hydrogen bonding. The pH of the surrounding medium would also be a critical factor, affecting the surface charge and the speciation of adsorbates in solution. scielo.org.mx

Investigation of Environmental Remediation Potentials of Lead-Based Adsorbents (e.g., for heavy metal removal, not lead toxicity)

Lead-based materials themselves can be used as adsorbents for the removal of other heavy metals from contaminated water. The effectiveness of an adsorbent depends on its surface area, porosity, and the presence of functional groups that can bind to the target pollutants. nih.govmdpi.com

A notable study demonstrated the use of maleate/polyacrylonitrile (PAN) nanocomposite nanofibers for the efficient removal of lead(II) ions from aqueous solutions. researchgate.net The nanocomposite showed a high adsorption capacity, which was attributed to the presence of maleate nanoparticles on the surface of the PAN nanofibers. researchgate.net This suggests that the maleate functional group is effective in binding heavy metal ions. Based on this, it is plausible that (Maleato)trioxotetralead could also act as an effective adsorbent for other heavy metals. The lead-oxo core provides a high-density framework, while the maleate ligands on the surface could provide the active sites for adsorption.

The mechanism of adsorption on such materials can involve ion exchange, complexation, and electrostatic interactions. bohrium.com For instance, lead ions have been shown to be removed with high efficiency by various biosorbents and biochars due to their larger ionic radius and lower hydration energy, which facilitates their adsorption onto surfaces. mdpi.com Similarly, the surface of (Maleato)trioxotetralead could be tailored to have a high affinity for specific heavy metals. The pH of the solution would be a key parameter, as it influences the surface charge of the adsorbent and the speciation of the metal ions in the solution. mdpi.com

Table 4: Adsorption Capacities of Various Adsorbents for Heavy Metal Removal

| Adsorbent | Target Metal | Adsorption Capacity (mg/g) | Key Findings | Reference |

| Maleate/PAN nanocomposite | Lead(II) | 349.15 | High efficiency due to maleate nanoparticles | researchgate.net |

| Scenedesmus sp. (algae) | Lead(II) | 102 | Followed Langmuir isotherm model | mdpi.com |

| Scenedesmus sp. (algae) | Cadmium(II) | 128 | Followed Langmuir isotherm model | mdpi.com |

| Palygorskite | Lead(II) | 21.65 | Adsorption occurs in a monolayer | scielo.br |

Future Research Directions and Unexplored Avenues in Maleato Trioxotetralead Chemistry

Development of Novel Synthetic Routes and Scalable Production Methodologies

The future development of materials based on (Maleato)trioxotetralead hinges on the ability to produce it and related structures efficiently and with high purity. Current synthetic approaches often rely on traditional methods that may not be readily scalable or adaptable for producing derivatives with tailored properties. Future research should focus on several key areas to advance the synthesis of these materials.

One promising avenue is the exploration of non-traditional energy sources to drive the synthesis. Sonochemical methods, for instance, utilize ultrasound irradiation to create localized high-temperature and high-pressure zones, which can facilitate novel reaction pathways and lead to the formation of unique nanostructures. researchgate.netresearchgate.net Microwave-assisted synthesis is another area ripe for investigation, as it can significantly reduce reaction times and improve energy efficiency.

Furthermore, the development of continuous flow synthesis methodologies presents a significant opportunity for scalable production. Moving from batch to continuous processes can offer better control over reaction parameters, leading to higher consistency and purity of the final product. This approach would be crucial for any potential industrial applications of (Maleato)trioxotetralead-based materials.

A systematic investigation into a wider range of precursor materials and solvent systems is also warranted. mdpi.com The choice of lead source, the form of the maleate (B1232345) ligand, and the solvent can have a profound impact on the resulting crystal structure and properties of the lead oxo-carboxylate cluster. High-throughput screening of different reaction conditions could accelerate the discovery of new synthetic routes and optimal production parameters.

Finally, a deeper understanding of the reaction mechanisms is essential for the rational design of synthetic strategies. rsc.org Mechanistic studies, combining experimental techniques with computational modeling, can elucidate the key intermediates and transition states involved in the formation of the (Maleato)trioxotetralead core, enabling more precise control over the synthesis.

Exploration of Derivatives with Modified Maleate Ligands or Altered Oxo-Lead Core Structures

The functional properties of (Maleato)trioxotetralead are intrinsically linked to its molecular structure. By systematically modifying both the organic ligand and the inorganic core, a diverse library of new materials with tunable characteristics can be developed.

The maleate ligand offers numerous possibilities for chemical modification. Introducing functional groups onto the carbon-carbon double bond or at the carboxylate positions can alter the electronic properties, solubility, and reactivity of the resulting cluster. For example, attaching electron-donating or electron-withdrawing groups could modulate the material's optical and electronic behavior.

Furthermore, replacing the maleate ligand with other dicarboxylic acids of varying chain lengths and flexibilities could lead to the formation of new lead oxo-carboxylate clusters with different dimensionalities, from discrete molecules to one-, two-, or three-dimensional coordination polymers. researchgate.net The introduction of chiral ligands could also impart enantioselective properties to the resulting materials.

The Pb₄O₃ core of (Maleato)trioxotetralead is just one of many possible lead-oxo cluster arrangements. Research into mixed-metal oxo clusters, where some of the lead atoms are substituted with other metals, could lead to materials with enhanced catalytic, electronic, or magnetic properties. nih.gov The choice of the dopant metal and its concentration would be critical in tuning the desired functionalities.

Additionally, exploring synthetic conditions that favor the formation of different lead-oxo core sizes and geometries is a key research direction. Factors such as pH, temperature, and the presence of templating agents can influence the self-assembly of the inorganic core, potentially leading to the discovery of novel cluster architectures with unique properties.

Advanced In-Situ Characterization Techniques for Dynamic Process Monitoring

A significant challenge in understanding and controlling the formation of lead oxo-carboxylate clusters is the dynamic nature of the self-assembly process in solution. Traditional ex-situ characterization methods only provide snapshots of the final product. To gain a deeper understanding of the crystallization kinetics and reaction pathways, the application of advanced in-situ characterization techniques is crucial. nih.gov

Synchrotron-based time-resolved X-ray diffraction, for example, can monitor the evolution of crystalline phases during the synthesis in real-time. chemrxiv.org This can provide invaluable information about the formation of intermediate species and the kinetics of crystal growth.

In-situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, can probe the changes in the coordination environment of the maleate ligand and the formation of the lead-oxo bonds as the reaction progresses. Combining these techniques with advanced data analysis methods can help to construct a detailed picture of the reaction mechanism.

For studying the early stages of nucleation and growth, techniques like dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) can provide information on the size and shape of particles in solution. This knowledge is essential for controlling the morphology and properties of the final material.

Synergistic Approaches Combining Experimental and Computational Methodologies

The complexity of lead oxo-carboxylate systems necessitates a collaborative approach that integrates experimental synthesis and characterization with theoretical modeling. rsc.org This synergy can accelerate the discovery and design of new materials with desired properties.

Computational methods, such as density functional theory (DFT), can be used to predict the stable structures of (Maleato)trioxotetralead derivatives with modified ligands or altered metal cores. nih.gov These calculations can guide synthetic efforts by identifying promising target molecules and predicting their electronic and spectroscopic properties.

Molecular dynamics (MD) simulations can provide insights into the self-assembly process in solution, helping to understand how precursor molecules come together to form the final cluster structure. This can aid in the rational design of synthetic conditions to favor the formation of specific polymorphs or morphologies.

Furthermore, computational modeling can be used to interpret complex experimental data, such as solid-state NMR spectra or X-ray absorption spectra, providing a more detailed understanding of the local atomic structure and bonding in these materials. scispace.com The iterative feedback loop between computational prediction and experimental validation will be a powerful tool for advancing the field of lead oxo-carboxylate chemistry.

Potential for Rational Design of Related Functional Lead Oxo-Carboxylate Materials

The knowledge gained from the fundamental studies outlined above can be leveraged for the rational design of new functional materials based on lead oxo-carboxylates. rsc.org By establishing clear structure-property relationships, it will be possible to tailor the composition and architecture of these materials for specific applications.

One potential area of application is in catalysis. The lead-oxo core, particularly if modified with other metals, could exhibit catalytic activity for a range of chemical transformations. The organic ligands can be functionalized to create specific binding sites for substrates, enhancing the selectivity of the catalyst.

The electronic and optical properties of these materials could also be exploited in sensors or optoelectronic devices. By tuning the bandgap through ligand modification or metal substitution, materials with specific light absorption and emission characteristics could be designed.

Furthermore, the ability to form extended structures, such as coordination polymers and metal-organic frameworks (MOFs), opens up possibilities for applications in gas storage, separation, and drug delivery. The rational design of the organic linkers and the inorganic building blocks will be key to creating materials with the desired porosity and functionality. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.